molecular formula C19H22N2O2 B2938673 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide CAS No. 305373-17-5

4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide

Cat. No.: B2938673
CAS No.: 305373-17-5
M. Wt: 310.397
InChI Key: YOWLLKINFCZQCY-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring connected via an amide bond to a phenyl group bearing a piperidin-1-yl moiety. This compound is part of a broader class of benzamides studied for diverse biological activities, including antiviral, anticancer, and receptor modulation properties. Its structure combines a lipophilic piperidine ring with a polar amide group, influencing solubility, bioavailability, and target engagement .

Properties

IUPAC Name

4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLLKINFCZQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-(piperidin-1-yl)aniline in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-(piperidin-1-yl)phenyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is an organic compound belonging to the benzamide class, characterized by a methoxy group on the benzene ring and a piperidine moiety linked to the phenyl group. This compound targets Anaplastic Lymphoma Kinase (ALK) and acts as an inhibitor, disrupting the EML4-ALK fusion gene pathway, which is significant in the pathogenesis of Non-Small Cell Lung Cancer (NSCLC). Inhibition of ALK results in decreased growth and proliferation of NSCLC cells.

Scientific Research Applications

This compound is used in scientific research across various fields:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is investigated as a potential ligand in receptor binding studies.
  • Medicine It is explored for potential therapeutic effects, especially in treating neurological disorders.
  • Industry It is utilized to develop new materials with specific properties.

Biological Activities

This compound has potential biological activities, making it significant in medicinal chemistry.

  • Antitumor Activity Similar compounds have demonstrated antitumor effects, suggesting its potential in treating various cancers.
  • CNS Activity The piperidine moiety suggests possible central nervous system (CNS) activity, potentially benefiting neurological disorders.
  • Inhibition of Enzymes It may inhibit enzymes involved in cancer progression, such as hypoxia-inducible factor 1 (HIF-1), which is crucial in cellular responses to low oxygen levels.
  • Cell Apoptosis The compound shows potential in inducing apoptosis in tumor cells, making it a candidate for cancer therapy.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide under acidic conditions, leading to the formation of 4-hydroxy-N-(4-(piperidin-1-yl)phenyl)benzamide.
  • Reduction The carbonyl group in the benzamide moiety can be reduced to form an amine using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzylamine.
  • Substitution The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols in the presence of a base, leading to various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Containing Benzamides
Compound Name Key Structural Features Biological Activity Yield/Purity Data References
4-Methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide (Target) Methoxy-benzamide, piperidinyl-phenyl Not explicitly stated (structural analog) N/A
Encainide (4-Methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide) Methoxy-benzamide, branched piperidine chain Antiarrhythmic (Class IC) Synthesized via acylation
4-Methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide Methyl-benzamide, methylsulfonyl-piperazine Unknown (potential kinase modulation) N/A
N-(4-ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide Ethoxy linker, ethynyl group, piperidine IL-6 signaling inhibition Purified via flash chromatography

Key Observations :

  • Encainide shares the methoxy-benzamide core but incorporates a branched piperidine chain, enhancing its antiarrhythmic activity by modulating sodium channels .
  • Methylsulfonyl-piperazine analogs (e.g., ) replace piperidine with piperazine, introducing a sulfonyl group that may improve metabolic stability but reduce CNS penetration due to increased polarity .
Heterocyclic and Substituted Benzamides
Compound Name Key Structural Features Biological Activity Spectral Data (IR/NMR) References
4-Methoxy-N-(4-((3-methylquinoxalin-2-yl)amino)phenyl)benzamide (VIIc) Quinoxaline-aminophenyl, methoxy-benzamide Anticancer (apoptosis induction) IR: 1650 cm⁻¹ (C=O)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Chloro-hydroxybenzamide, CF₃-phenyl Antimicrobial (Desulfovibrio piger inhibition) NMR: δ 7.8–8.1 (aromatic)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole-substituted benzamide, halogenated phenyl Anticancer (cervical cancer) MS: m/z 370 [M+H]⁺

Key Observations :

  • Quinoxaline derivatives (e.g., VIIc) demonstrate enhanced DNA intercalation due to the planar heterocyclic ring, contrasting with the target compound’s piperidine group, which favors receptor-based mechanisms .
  • Halogenated benzamides () show superior antimicrobial activity attributed to electron-withdrawing groups (Cl, CF₃), whereas the methoxy group in the target compound (electron-donating) may favor different target interactions .

Key Observations :

  • Thiophene-sulfonyl derivatives () exhibit lower yields (40–76%) due to steric hindrance during purification .
  • The target compound’s lack of reactive groups (e.g., sulfonyl, ethynyl) suggests superior synthetic scalability compared to analogs requiring specialized handling .

Biological Activity

4-Methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H28N4O2. The compound features a methoxy group, a piperidinyl moiety, and a benzamide structure, which contribute to its chemical properties and biological effects.

The mechanism of action for this compound involves interaction with various biological targets:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels.
  • Cell Apoptosis : The compound has shown potential in inducing apoptosis in tumor cells, making it a candidate for cancer therapy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Similar compounds have demonstrated antitumor effects, suggesting that this compound may also possess such properties. Studies indicate its potential use in treating various cancers .
  • CNS Activity : The presence of the piperidine moiety suggests possible central nervous system (CNS) activity, which could be beneficial for neurological disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological properties of this compound. Below is a table summarizing the characteristics and activities of related compounds:

Compound NameStructure HighlightsBiological Activity
2-methoxy-N-phenyl-piperidin-4-ylmethyl]benzamideContains piperidine and methoxy groupsAntitumor
N-(2,6-difluorophenyl)-3-(3-(2-(2-methoxy...Contains difluorophenyl and methoxy groupsAntimicrobial
N-[4-(6-methylpyridazin-3-yl)phenyl]-4-methylbenzamideSimilar benzamide structureCNS activity

Case Studies

Several studies have explored the biological activity of benzamide derivatives similar to this compound:

  • Antitumor Efficacy : In vitro studies have demonstrated that benzamide derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research on related compounds has shown potential neuroprotective effects, suggesting that modifications to the piperidine structure can enhance efficacy against neurodegenerative diseases .

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Future studies should focus on:

  • In Vivo Studies : Conducting animal model studies to validate the antitumor and neuroprotective effects observed in vitro.
  • Structural Optimization : Modifying the chemical structure to enhance solubility and bioavailability while minimizing side effects.

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